molecular formula C9H16O2 B2990617 Ethyl 3,4-dimethylpent-2-enoate CAS No. 21016-45-5

Ethyl 3,4-dimethylpent-2-enoate

Cat. No. B2990617
CAS RN: 21016-45-5
M. Wt: 156.225
InChI Key: UQNNNILWTLCUDU-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethylpent-2-enoate is a chemical compound with the molecular formula C9H16O2 . It has a molecular weight of 156.22 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) . The IUPAC name for this compound is (E)-ethyl 3,4-dimethylpent-2-enoate .


Physical And Chemical Properties Analysis

Ethyl 3,4-dimethylpent-2-enoate is a liquid at room temperature . It has a molecular weight of 156.22 .

Scientific Research Applications

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

ethyl (E)-3,4-dimethylpent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-5-11-9(10)6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNNNILWTLCUDU-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-dimethylpent-2-enoate

Synthesis routes and methods I

Procedure details

The 3,4-dimethyl-2-pentenoyl chloride (IX) utilized in the procedures of the present invention may be readily prepared from 3-methyl-2-butanone (XII) utilizing the Wittig reaction. In this procedure triethylphosphonoacetate is added to a suspension of sodium hydride in diglyme in an inert atmosphere at a temperature of between -10° C. and 5° C., suitably about 0° C. The mixture is stirred, suitably for about half an hour, to ensure formation of the Wittig reagent and the ketone (XII) added slowly thereto. There is utilized approximately 100% molar excess of the triethylphosphonoacetate with respect to the ketone (XII). The reaction is completed by allowing the reaction mixture to equilibrate with room temperature after completion of the addition, and remaining at ambient temperature from between 2 to 5 hours. The mixture is then recooled and carefully quenched with a large excess of water and the reaction product extracted therefrom with a reaction inert water insoluble organic solvent, suitably ether and the thus produced ethyl 3,4-dimethyl-2-pentenoate (XI) isolated from the ethereal extract in the usual manner.
Name
3,4-dimethyl-2-pentenoyl chloride
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[Compound]
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triethylphosphonoacetate
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Wittig reagent
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triethylphosphonoacetate
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Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (2.6 g) in diglyme (10 mL) triethylphosphonoacetate (24 g, 107 mmol) was added dropwise under nitrogen in an ice bath (ca. 0° C.). The mixture was stirred for 30 min. and then 3-methyl-2-butanone (XII, 4.3 g, 50 mmol) was added dropwise and the mixture stirred at ambient temperature for three hours. The mixture was cooled, diluted cautiously with a large excess amount of water, and extracted with ether. The ethereal extract was dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to yield ethyl 3,4-dimethyl-2-pentenoate (XI, 7.1 g, 91%): NMR (Jeol C 60 HL, CDCl3) δ1.08 [6H, d, J=7 Hz, (CH3)2CH], 1.30 (3H, t, J=7 Hz, CH3CH2O), 2.15 (3H, d, J=1.5 Hz, CH3C=), 4.15 (2H, q, J=7 Hz, CH 3 CH2O), 5.68 (1H, br.s, CH=C); IR (neat) 1705 (C=O), 1640 (C=C), 1385 and 1365 [(CH3)2C] cm-1 ; GLC (2% OV-17, Chrom W 80/100, 2 mm×200 cm, 60° C., N2 30 cc/m) retention time, 9 min.
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2.6 g
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10 mL
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4.3 g
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